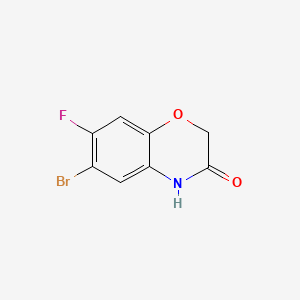

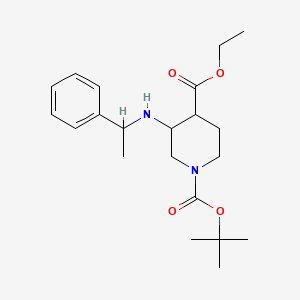

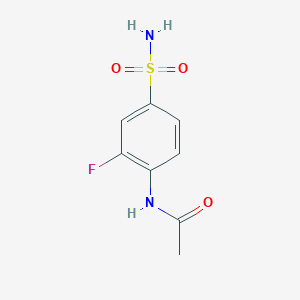

![molecular formula C16H10F3NO B1343527 3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile CAS No. 898777-72-5](/img/structure/B1343527.png)

3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures and reactions with other chemicals to introduce specific functional groups. For instance, the synthesis of a compound with a trifluoromethyl group and a benzonitrile structure was achieved by reacting 4-(3-hydroxypropyl)phenol with 1-(bromomethyl)-3-(trifluoromethyl)benzene, followed by further reactions to obtain the desired phthalocyanines with peripheral positions containing the trifluoromethyl group . Similarly, other compounds with trifluorophenyl groups were synthesized through two-step procedures from corresponding benzazoles .

Molecular Structure Analysis

The molecular structure of compounds similar to "3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile" has been analyzed using various spectroscopic techniques and computational methods. For example, the molecular geometry of a compound with bis(trifluoromethyl)phenoxy and prop-2-yn-1-yloxy groups was determined using X-ray crystallography and compared with computational models using Hartree-Fock and density functional theory .

Chemical Reactions Analysis

Chemical reactions involving compounds with trifluorophenyl and benzonitrile structures have been studied, revealing interesting reactivity and potential applications. For instance, a compound with a tetrafluoro-cyanomethylphenyl acrylonitrile structure exhibited color change upon reaction with aliphatic amines due to ion-pair formation . Additionally, the click reaction of a fluorinated phthalonitrile with sugar azide to form a triazole ring demonstrates the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-benzonitrile derivatives have been investigated, particularly in the context of their electrochemical behavior. The addition of 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive in lithium-ion batteries improved the cyclic stability and capacity retention of the cathode material, indicating its role in forming a protective film and suppressing manganese dissolution . The spectroelectrochemical properties of phthalocyanines bearing trifluoromethyl groups were also studied, showing diffusion-controlled electron transfer properties and potential applicability in electrochemical technologies .

科学的研究の応用

-

Organic Synthesis

- α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .

- They have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic S N 2’-type substitution, cationic S N 1’-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .

- Transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .

-

Fluorescence Microscopy

- Fluorescence microscopy is one of the most sought-after imaging techniques in the biological research field .

- With the advent of many novel technologies, the method of fluorescence imaging has grown manifolds .

- Our ability to visualize and resolve samples at different length scales using fluorescence imaging has improved significantly with a wide variety of microscopic techniques that are currently available .

- We now have access to various kinds of microscopes starting from basic epi-fluorescence microscope to highly advanced super resolution imaging techniques like photoactivated localization microscopy (PALM), stochastic optical reconstruction microscopy (STORM), etc .

- With such superresolution microscopic techniques, we now have the ability to detect and resolve the signals at the level of individual molecules .

特性

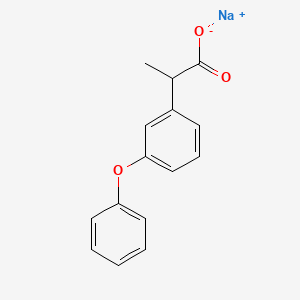

IUPAC Name |

3-[3-(3,4,5-trifluorophenyl)propanoyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO/c17-13-7-10(8-14(18)16(13)19)4-5-15(21)12-3-1-2-11(6-12)9-20/h1-3,6-8H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYOBUBRFKADNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644998 |

Source

|

| Record name | 3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile | |

CAS RN |

898777-72-5 |

Source

|

| Record name | 3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

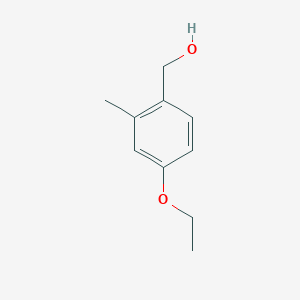

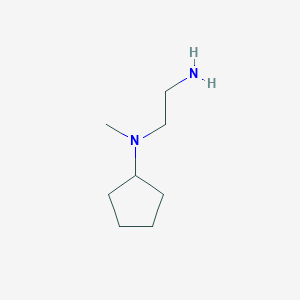

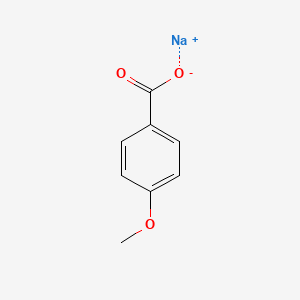

![Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B1343445.png)